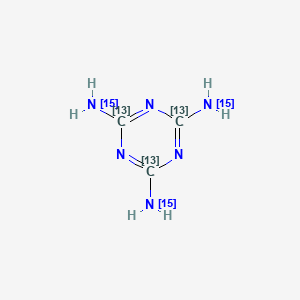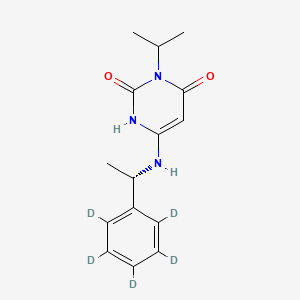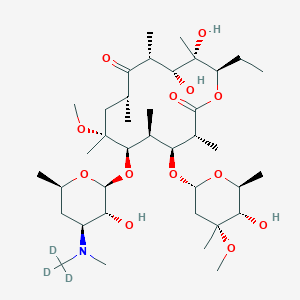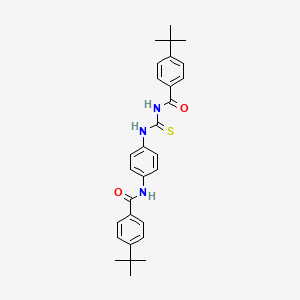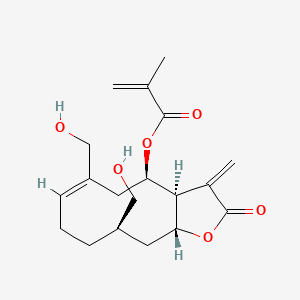
SARS-CoV-2-IN-74
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-74 is a chemical compound that has garnered significant attention due to its potential inhibitory effects on the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to interfere with the replication and spread of the virus responsible for the COVID-19 pandemic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-74 typically involves a multi-step organic synthesis process. The initial steps often include the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to yield the final product. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would likely be optimized to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and can be more efficient than traditional batch processes. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-74 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halides, alcohols, and amines. These reactions often require catalysts such as palladium or copper and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
科学研究应用
SARS-CoV-2-IN-74 has several scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is investigated for its potential to inhibit viral replication and its interactions with viral proteins.
Medicine: It is explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: It is used in the development of diagnostic tools and antiviral coatings for surfaces.
作用机制
The mechanism of action of SARS-CoV-2-IN-74 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is believed to inhibit the activity of the viral main protease, an enzyme essential for the replication of the virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of functional viral proteins and ultimately halting viral replication.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Lopinavir: A protease inhibitor used in combination with ritonavir for the treatment of HIV.
Nelfinavir: Another protease inhibitor with potential activity against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-74 is unique in its specific targeting of the SARS-CoV-2 main protease, which distinguishes it from other antiviral agents that may target different viral enzymes or host cell pathways. Its high specificity and potency make it a promising candidate for further development as a therapeutic agent against COVID-19.
属性
分子式 |
C26H33N3O3 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
(2S)-N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,3)19-11-13-21(14-12-19)29(25(31)22-17-32-22)23(18-8-7-15-27-16-18)24(30)28-20-9-5-4-6-10-20/h7-8,11-16,20,22-23H,4-6,9-10,17H2,1-3H3,(H,28,30)/t22-,23+/m0/s1 |
InChI 键 |
AXZIDZSPVFPYSX-XZOQPEGZSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)[C@@H]4CO4 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)



